

Spectroscopic Profile of 4-Methoxycinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p-METHOXYCINNAMALDEHYDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxycinnamaldehyde, a compound of interest in various fields including fragrance, pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-methoxycinnamaldehyde. The data presented below includes ¹H (proton) and ¹³C (carbon-13) NMR spectra, which reveal detailed information about the electronic environment of each nucleus.

¹H NMR Data

The ¹H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the vinylic protons confirms the trans configuration of the double bond.

Table 1: ¹H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.57 - 9.66	d	8.0	Aldehyde (-CHO)
7.46 - 7.52	d	16.0	Vinylic (=CH-Ar)
7.42 - 7.46	d	8.6	Aromatic (H-2, H-6)
6.89 - 6.95	d	8.6	Aromatic (H-3, H-5)
6.55 - 6.61	dd	16.0, 8.0	Vinylic (=CH-CHO)
3.86	S	-	Methoxy (-OCH₃)

Solvent: CDCl3,

Frequency: 400 MHz.

Data sourced from
multiple references.[1]

[2]

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde



Chemical Shift (δ) ppm	Assignment	
193.00	Aldehyde (C=O)	
159.41	Aromatic (C-4, C-O)	
146.00	Vinylic (=CH-Ar)	
132.49	Aromatic (C-2, C-6)	
131.13	Aromatic (C-1)	
124.74	Vinylic (=CH-CHO)	
111.82	Aromatic (C-3, C-5)	
55.52	Methoxy (-OCH₃)	
Solvent: D ₂ O, Frequency: 500 MHz. Data is predicted.[3]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the aldehyde, alkene, aromatic ring, and ether functionalities.

Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2800, ~2700	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (conjugated aldehyde)
2000 - 1667	Multiple	Benzene ring overtones
1605	Strong	C=C stretch (aromatic)
1575	Strong	C=C stretch (vinylic)
~1260	Strong	C-O-C stretch (asymmetric)
~1100	Strong	C-O-C stretch (symmetric)
975	Strong	C-H bend (trans-vinylic)
850 - 800	Strong	C-H bend (para-disubstituted benzene)
Data is a compilation from gas- phase and condensed-phase spectra.		

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde

λmax (nm)	Solvent	
322	Not Specified	
Data sourced from a study by IIVS.org.[4]		



Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Instrument Setup:
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).



- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
- Sample Application: Place a small amount of solid 4-methoxycinnamaldehyde powder directly onto the ATR crystal.
- Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).



Instrumentation:

 Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

• Blank Measurement:

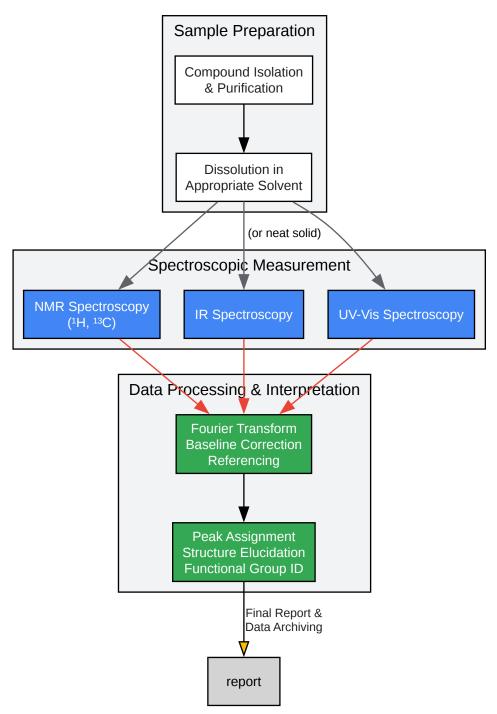
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).
- Sample Measurement:
 - Rinse the cuvette with the sample solution before filling it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-methoxycinnamaldehyde.



General Workflow for Spectroscopic Analysis



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamaldehyde: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b120730#spectroscopic-data-of-4methoxycinnamaldehyde-nmr-ir-uv-vis]

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